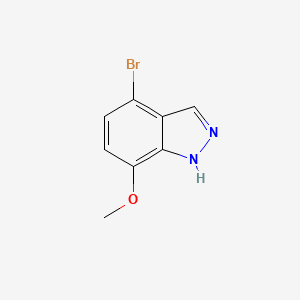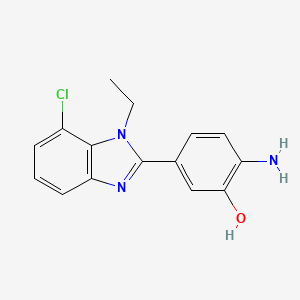
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol
Overview
Description
“2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol” is a chemical compound that is a versatile material with potential applications in scientific research1. Its unique structure offers perplexing possibilities for studying various phenomena1.
Synthesis Analysis
The synthesis of this compound is not directly mentioned in the search results. However, related compounds such as 2-Amino-5-chlorophenol can be synthesized from 2-chloro-5-nitrophenol via reduction2. It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW12.Molecular Structure Analysis
The molecular structure of “2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol” is not directly provided in the search results. However, it is known that the compound contains a benzodiazole ring, which is a type of heterocyclic compound1.Chemical Reactions Analysis
The specific chemical reactions involving “2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol” are not directly mentioned in the search results. However, related compounds such as 2-Amino-5-chlorophenol participate in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol” are not directly provided in the search results. However, it is known that the compound is a solid3.Scientific Research Applications
The specific scientific field is pharmaceutical research , where there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .
The methods of application or experimental procedures involve the synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties .
-
Pharmaceutical Research
- Application : Indole derivatives, which share a similar heterocyclic structure with your compound, are important in pharmaceutical research . They have been used in the treatment of various disorders, including cancer, microbial infections, and cardiovascular diseases .
- Method : The methods involve the synthesis of indole derivatives and testing their biological activity .
- Results : The results have shown that indole derivatives have various biologically vital properties .
-
Antimicrobial Research
- Application : Derivatives of 1,3-diazole, another heterocyclic compound, have shown a wide range of biological activities, including antimicrobial properties .
- Method : The methods involve the synthesis of 1,3-diazole derivatives and testing their biological activity .
- Results : The results have shown that 1,3-diazole derivatives have antimicrobial properties .
-
Antifungal Research
- Application : Certain synthesized compounds have been evaluated for their antifungal activity against Candida albicans .
- Method : The methods involve the synthesis of these compounds and testing their antifungal activity .
- Results : The results of these studies are not specified in the sources I accessed .
-
Antiviral Research
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which share a similar heterocyclic structure with your compound, have been reported as antiviral agents .
- Method : The methods involve the synthesis of these derivatives and testing their antiviral activity .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 .
-
Anti-inflammatory Research
- Application : Indole derivatives possess various biological activities, including anti-inflammatory properties .
- Method : The methods involve the synthesis of indole derivatives and testing their biological activity .
- Results : The results have shown that indole derivatives have anti-inflammatory properties .
-
Nonlinear Optical Applications
- Application : Certain synthesized compounds, such as 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), have been used for nonlinear optical and optical limiting applications .
- Method : The methods involve the synthesis of these compounds and testing their optical properties .
- Results : The results of these studies are not specified in the sources I accessed .
Safety And Hazards
The safety and hazards of “2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol” are not directly mentioned in the search results. However, related compounds such as 2-Amino-5-chloro-1-ethyl-1H-benzimidazole have been classified with hazard statements H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if inhaled3.
Future Directions
The future directions for the study and application of “2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol” are not directly mentioned in the search results.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-amino-5-(7-chloro-1-ethylbenzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-2-19-14-10(16)4-3-5-12(14)18-15(19)9-6-7-11(17)13(20)8-9/h3-8,20H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUASJIDXPTTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)N=C1C3=CC(=C(C=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



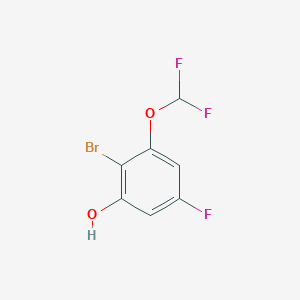
![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)
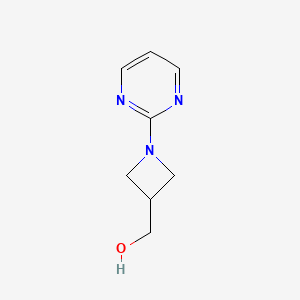
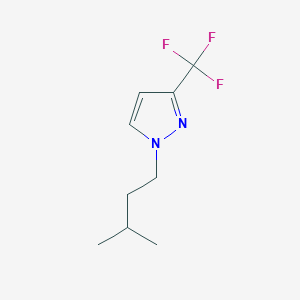
![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)
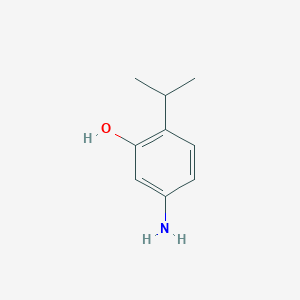
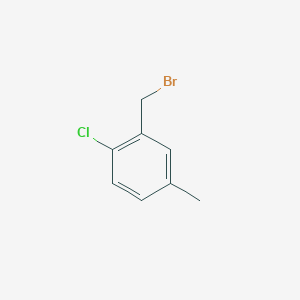

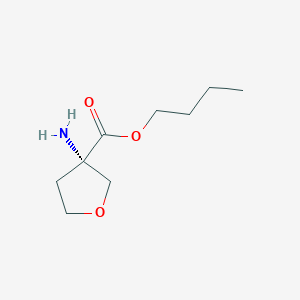
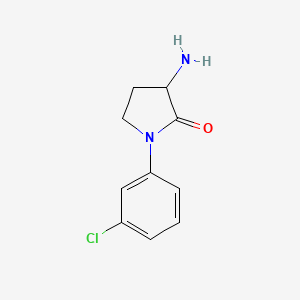
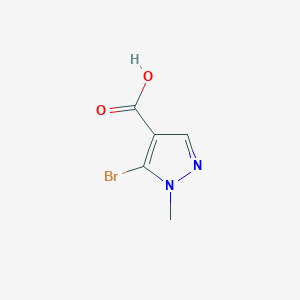
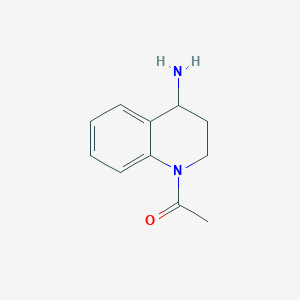
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)
